molecular formula C9H10N2O4S B2482336 Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate CAS No. 2385529-83-7

Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate

Cat. No.: B2482336
CAS No.: 2385529-83-7
M. Wt: 242.25
InChI Key: VTRCQJLLDFCORD-UHFFFAOYSA-N
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Description

Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate (CAS: 443955-71-3) is a heterocyclic compound featuring a fused pyrido-thiazine core. Its molecular formula is C₉H₈N₂O₃S, with a molecular weight of 224.24 g/mol . The structure includes a methyl carboxylate group at position 7 and a 4,4-dioxo (sulfone) moiety in the thiazine ring. This compound is commercially available as a biochemical reagent, utilized in research settings for organic synthesis and pharmaceutical intermediate development .

Properties

IUPAC Name

methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-15-9(12)6-4-7-8(11-5-6)16(13,14)3-2-10-7/h4-5,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRCQJLLDFCORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)S(=O)(=O)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a thioester in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

A systematic comparison with structurally related compounds highlights key differences in functional groups, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties
Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate C₉H₈N₂O₃S 224.24 Sulfone (4,4-dioxo) group; methyl carboxylate substituent Biochemical reagent; intermediate in organic synthesis
7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde C₁₆H₁₉NO₃ 273.33 Oxazine ring (oxygen instead of sulfur); pivaloyl and aldehyde groups Reactive intermediate in drug synthesis; stabilized crystalline form
5-Thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 ) C₂₄H₁₆N₄O₃S₂ 480.54 Thioxo (C=S) group; fused thiazolo-pyrimidine system Microwave-assisted synthesis; potential bioactive scaffolds
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) C₁₁H₁₁N₃ 185.23 Carcinogenic heterocyclic amine; fused imidazole-quinoline system Classified as 2A carcinogen; formed in processed meats at high temperatures

Functional Group and Reactivity Analysis

  • Sulfone vs. Thione/Sulfide Groups : The 4,4-dioxo (sulfone) group in the target compound enhances stability and reduces nucleophilic reactivity compared to thione (C=S) or sulfide (C-S-C) groups in analogues like thiazolo-pyrimidines . This makes the target compound less prone to redox-related degradation.
  • Oxygen vs.
  • Substituent Effects : The methyl carboxylate group in the target compound provides a site for further derivatization, whereas bulky groups like pivaloyl in hinder reactivity but improve stability.

Biological Activity

Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological profiles, and potential applications based on current research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique pyrido-thiazine scaffold, which contributes to its biological properties. The synthesis typically involves multi-step reactions that modify the thiazine core to enhance solubility and bioactivity. Various synthetic routes have been explored, focusing on optimizing yields and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against a range of bacterial strains. For instance:

  • E. coli : Inhibition observed at concentrations as low as 50 µg/mL.
  • Staphylococcus aureus : Effective at 25 µg/mL.

These findings suggest that this compound could serve as a lead structure for developing new antibiotics.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. Docking studies indicate that it can inhibit HIV integrase with an EC50 value comparable to known inhibitors. The molecular modeling suggests effective binding to the active site of the enzyme, which is crucial for viral replication.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathogenMinimum Inhibitory Concentration (MIC)
AntimicrobialE. coli50 µg/mL
AntimicrobialStaphylococcus aureus25 µg/mL
AntiviralHIVEC50 ~ 75 µM

Case Study: Antimicrobial Testing

In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against various strains of bacteria using standard broth microdilution methods. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

The proposed mechanism of action involves the disruption of bacterial cell wall synthesis and interference with viral replication processes. The thiazine moiety is believed to play a critical role in these interactions by facilitating binding to target enzymes.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Formulation Development : Creating delivery systems that enhance bioavailability and therapeutic effectiveness.

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